1,8-Dichlorooctane chemical properties and specifications
1,8-Dichlorooctane chemical properties and specifications
An In-depth Technical Guide to 1,8-Dichlorooctane for Researchers and Drug Development Professionals
Introduction
1,8-Dichlorooctane is a versatile bifunctional alkyl halide that serves as a key building block in a multitude of synthetic applications.[1][2] Its linear eight-carbon chain is terminated at both ends by reactive chlorine atoms, making it an ideal intermediate for constructing long-chain molecules, forming cyclic compounds, and synthesizing specialized polymers.[1] This technical guide provides a comprehensive overview of the chemical properties, specifications, and synthetic utility of 1,8-dichlorooctane, tailored for professionals in research, science, and drug development.
Chemical Properties and Specifications
The fundamental properties of 1,8-dichlorooctane are summarized in the tables below, offering a consolidated resource for laboratory use.
Table 1: General and Chemical Identifiers
| Property | Value | Source(s) |
| CAS Number | 2162-99-4 | [3][4][5][6] |
| Molecular Formula | C₈H₁₆Cl₂ | [3][4][5][6] |
| Molecular Weight | 183.12 g/mol | [3][4][6][7] |
| IUPAC Name | 1,8-dichlorooctane | [5][7] |
| Synonyms | Octane (B31449), 1,8-dichloro-; Octamethylene dichloride | [2][5][7] |
| SMILES String | ClCCCCCCCCCl | [8] |
| InChI Key | WXYMNDFVLNUAIA-UHFFFAOYSA-N | [5][8] |
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
| Appearance | Clear, colorless liquid | [3][4] |
| Melting Point | -8 °C | [3][4][8][9] |
| Boiling Point | 241 °C at 760 mmHg; 115-116 °C at 11 mmHg | [3][4][8] |
| Density | 1.025 g/mL at 25 °C | [3][4] |
| Refractive Index | n20/D 1.459 | [3][4] |
| Water Solubility | 0.17 g/L at 20 °C | [3][4][9] |
| Vapor Pressure | 0.057 mmHg at 25 °C | [3][4] |
| LogP (Octanol/Water) | 3.8 - 3.9 | [3][7] |
| Dielectric Constant | 7.64 | [8][9] |
Table 3: Safety and Handling Information
| Property | Value | Source(s) |
| Flash Point | 118 °C (244.4 °F) | [2][3] |
| GHS Pictogram | GHS07 (Exclamation mark) | [7] |
| GHS Signal Word | Warning | [7] |
| Hazard Statements | H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation | [7] |
| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 | [7] |
| Storage Class | 10 - Combustible liquids | |
| Storage Temperature | Store below +30°C | [3][4] |
| WGK (Germany) | 3 (highly hazardous to water) | [4] |
Reactivity and Synthetic Applications
As a bifunctional electrophile, 1,8-dichlorooctane is primarily used in nucleophilic substitution reactions. The two terminal chlorine atoms can react sequentially or simultaneously, allowing for the controlled synthesis of complex molecules.
This reactivity is fundamental to its application in various fields:
-
Polymer Chemistry : It serves as a linker in the synthesis of polymers and polymeric membranes.[3][10]
-
Pharmaceutical Synthesis : The C8 backbone is incorporated into various structures as an intermediate for active pharmaceutical ingredients (APIs).[1][10]
-
Materials Science : It is used to prepare long-chain functionalized molecules, such as the C20-backbone of eicosanes with phosphate (B84403) headgroups, and in the synthesis of planar-chiral imidazolium (B1220033) salts for specialized applications.[3][10]
-
Biomedical Applications : The compound is a precursor in the synthesis of perfluorocarbons and is used in the preparation of biosensors.[3][10]
Below is a diagram illustrating the general synthetic pathways involving 1,8-dichlorooctane.
Caption: Synthetic pathways of 1,8-dichlorooctane with nucleophiles.
Experimental Protocols: General Methodology
While specific, detailed protocols are proprietary or published in specialized literature, a general experimental workflow for a nucleophilic substitution reaction using 1,8-dichlorooctane can be described. The following serves as a conceptual guide for researchers.
Objective: Synthesize a disubstituted octane derivative, Nu-(CH₂)₈-Nu, from 1,8-dichlorooctane.
Materials:
-
1,8-Dichlorooctane
-
Nucleophile (e.g., an amine, thiol, or alkoxide), typically 2.2 equivalents
-
A suitable polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)
-
A non-nucleophilic base (if the nucleophile is used as its salt, e.g., K₂CO₃, Et₃N)
-
Standard laboratory glassware for inert atmosphere reactions
-
Purification apparatus (e.g., column chromatography, distillation)
Methodology Workflow:
The logical flow of a typical synthesis is outlined in the diagram below.
Caption: A typical workflow for synthesis using 1,8-dichlorooctane.
Procedure Outline:
-
Reaction Setup : The nucleophile, base, and solvent are charged into a reaction vessel equipped with a condenser and magnetic stirrer under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition : 1,8-Dichlorooctane is added to the stirred solution. The addition may be done dropwise to control any initial exotherm.
-
Reaction Conditions : The mixture is heated to a temperature sufficient to drive the substitution reaction to completion, which can range from 60 to 120 °C depending on the nucleophile's reactivity.
-
Monitoring : The reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine when the starting material has been consumed.
-
Work-up : Upon completion, the reaction is cooled, quenched (e.g., with water), and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated.
-
Purification : The resulting crude product is purified, typically by flash column chromatography or vacuum distillation, to yield the final desired compound.
-
Characterization : The structure and purity of the final product are confirmed using spectroscopic methods like NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.
Conclusion
1,8-Dichlorooctane is a fundamental and versatile chemical intermediate with well-defined properties. Its bifunctional nature makes it an invaluable tool for chemists in academia and industry, enabling the synthesis of a wide array of complex molecules and materials. This guide provides the core technical data and a general synthetic framework to assist researchers in effectively utilizing this compound in their work.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. 1,8-Dichlorooctane|lookchem [lookchem.com]
- 4. chembk.com [chembk.com]
- 5. 1,8-Dichlorooctane [webbook.nist.gov]
- 6. scbt.com [scbt.com]
- 7. 1,8-Dichlorooctane | C8H16Cl2 | CID 75102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,8-dichlorooctane [stenutz.eu]
- 9. 1,8-Dichlorooctane CAS#: 2162-99-4 [m.chemicalbook.com]
- 10. 1,8-Dichlorooctane | 2162-99-4 [chemicalbook.com]
